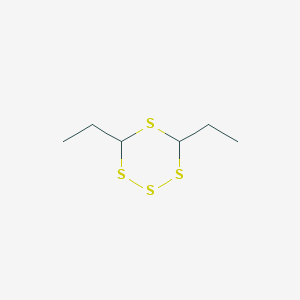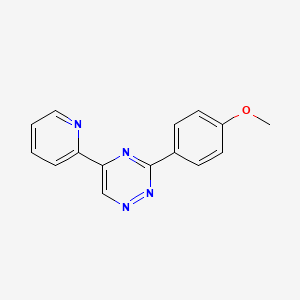
1,2,3-Tris(hexadecyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(hexadecyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three hexadecyloxy groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including material science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(hexadecyloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of pyrogallol with 1-bromohexadecane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1,2,3-Tris(hexadecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexadecyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
1,2,3-Tris(hexadecyloxy)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,2,3-Tris(hexadecyloxy)benzene primarily involves its ability to participate in non-covalent interactions such as π-stacking and van der Waals forces. These interactions facilitate the self-assembly of the compound into well-ordered structures, which can be utilized in various applications, including the formation of nanomaterials and supramolecular architectures .
相似化合物的比较
1,2,3-Tris(dodecyloxy)benzene: Similar in structure but with shorter alkyl chains, leading to different physical properties and self-assembly behavior.
1,2,3-Tris(octadecyloxy)benzene: Similar structure with longer alkyl chains, affecting its solubility and aggregation properties.
Uniqueness: 1,2,3-Tris(hexadecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between solubility and self-assembly properties. This makes it particularly useful in applications requiring precise control over molecular interactions and aggregation behavior.
属性
CAS 编号 |
151237-09-1 |
|---|---|
分子式 |
C54H102O3 |
分子量 |
799.4 g/mol |
IUPAC 名称 |
1,2,3-trihexadecoxybenzene |
InChI |
InChI=1S/C54H102O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49-55-52-47-46-48-53(56-50-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)57-51-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-48H,4-45,49-51H2,1-3H3 |
InChI 键 |
DZORZGNDTOMRJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
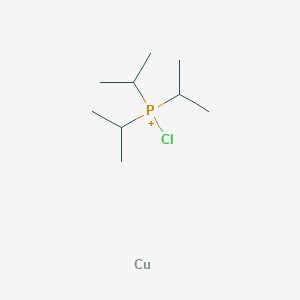
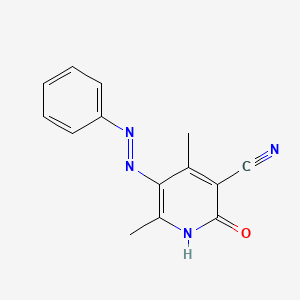
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
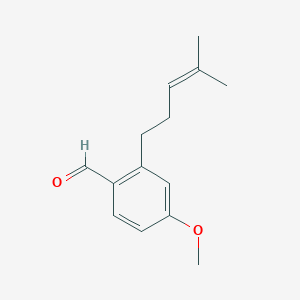
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)



